1-Boc-3-aminopiperidine

概要

説明

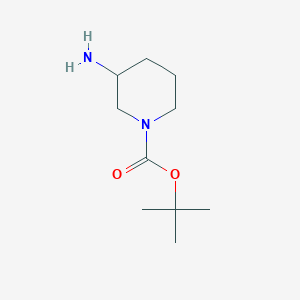

1-Boc-3-aminopiperidine, also known as tert-butoxycarbonyl-3-aminopiperidine, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

準備方法

1-Boc-3-aminopiperidine can be synthesized through various methods. One common approach involves the amination of 1-Boc-3-piperidone using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor . This method provides high yield and enantiomeric excess in a single step. Another method involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid with R-phenylethylamine, followed by a series of reactions including acid-amide condensation, Hofmann degradation, and protection with di-tert-butyl dicarbonate .

化学反応の分析

Substitution Reactions

The Boc-protected amine participates in nucleophilic substitutions, enabling functionalization at the 3-position while retaining the Boc group.

Key Findings :

-

Alkylation proceeds efficiently with primary alkyl halides but shows reduced yields with bulky substrates (e.g., tert-butyl bromide) due to steric hindrance.

-

Acylation requires stoichiometric bases like triethylamine to neutralize HCl byproducts .

Deprotection Reactions

The Boc group is cleaved under acidic conditions, yielding the free amine for downstream applications.

Mechanistic Insight :

-

TFA-mediated deprotection generates the free amine via carbamic acid intermediate formation .

-

Prolonged exposure to strong acids (>2 h) may lead to piperidine ring degradation.

Coupling Reactions

The deprotected amine engages in peptide bond formation, critical for synthesizing bioactive molecules.

Notable Applications :

-

Used in synthesizing linagliptin (antidiabetic drug) via coupling with quinazoline derivatives .

-

Facilitates enantioselective synthesis of CBP/P300 bromodomain inhibitors .

Reductive Amination

The free amine reacts with ketones or aldehydes to form secondary amines.

| Carbonyl Substrate | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Boc-3-piperidone | NaBH(OAc)₃, CH₂Cl₂, rt | (R)-1-Boc-3-aminopiperidine derivatives | 60–75% | |

| Glyoxylic acid | NaBH₄, MeOH | N-Alkylated piperidines | 68–78% |

Optimization Data :

-

NaBH(OAc)₃ outperforms NaBH₄ in minimizing over-reduction byproducts .

-

Reactions performed in dichloromethane show higher enantiomeric excess (ee > 98%) compared to THF .

Enzyme-Catalyzed Transformations

Immobilized ω-transaminases enable stereoselective amination of 1-Boc-3-piperidone.

| Biocatalyst | Amine Donor | Conversion | ee | Reference |

|---|---|---|---|---|

| ω-TA-IMB (E. coli) | Isopropylamine | 95% | >99% (S) | |

| KRED 110 | Alanine | 90% | >99% (R) |

Process Highlights :

-

Continuous flow systems achieve 930.73 g·L⁻¹·day⁻¹ space-time yield for (S)-enantiomer production .

-

Immobilized enzymes retain >90% activity after 15 reuse cycles .

Side Reactions and Byproducts

Common side reactions include:

-

Ethylation : Observed during Pd/C-catalyzed hydrogenation due to acetaldehyde formation from ethanol .

-

Enamine Formation : Occurs in concentrated reductive amination mixtures (e.g., methyl glycinate reactions) .

Comparative Reaction Efficiency

| Parameter | Batch Reactors | Continuous Flow |

|---|---|---|

| Reaction Time | 24–48 h | 10–30 min |

| Conversion | 70–85% | 90–95% |

| Enantioselectivity | 85–95% ee | >99% ee |

科学的研究の応用

1-Boc-3-aminopiperidine has numerous applications in scientific research:

作用機序

The mechanism of action of 1-Boc-3-aminopiperidine depends on its specific application. In the context of drug synthesis, the compound acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc group protects the amine functionality during these transformations, preventing unwanted side reactions .

類似化合物との比較

1-Boc-3-aminopiperidine can be compared with other Boc-protected amines and piperidine derivatives:

1-Boc-4-aminopiperidine: Similar to this compound but with the amino group at the 4-position. It has different reactivity and applications.

1-Boc-2-aminopiperidine: Another Boc-protected piperidine derivative with the amino group at the 2-position. It is used in different synthetic pathways.

3-Aminopiperidine: The non-Boc-protected version of this compound.

This compound is unique due to its specific position of the Boc-protected amino group, which influences its reactivity and suitability for certain synthetic applications.

生物活性

1-Boc-3-aminopiperidine (CAS Number: 545809) is a chiral compound that has gained attention in medicinal chemistry due to its potential biological activities and as a synthetic building block for various pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H20N2O2

- SMILES : CC(C)(C)OC(=O)N1CCCC@@HC1

The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various chemical reactions.

Biological Activities

This compound has been studied for its role in synthesizing biologically active compounds. Its derivatives have shown promising results in various biological assays:

- Inhibitory Potency : Compounds derived from this compound have demonstrated inhibitory activity against several enzymes, including glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases such as Alzheimer's and cancer. In one study, amide derivatives of this compound exhibited significant inhibition of GSK-3β activity, with structure–activity relationship (SAR) studies revealing that specific modifications could enhance potency .

- Anticancer Activity : Research indicates that this compound derivatives possess anti-proliferative effects against certain cancer cell lines. For instance, a derivative showed an IC50 value of 1.49 nM against SU-DHL-6 cells, indicating strong potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Transamination Reactions : A notable method involves the use of immobilized ω-transaminases to convert prochiral precursors into enantiomerically pure products. This method allows for high yields and enantiomeric excess .

- Nucleophilic Substitution : The compound can also be synthesized via nucleophilic substitution reactions involving Boc-protected piperidines and appropriate electrophiles, leading to diverse derivatives useful in drug development .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Boc-3-aminopiperidine in academic research?

- Methodological Answer : Two primary approaches are widely used:

- Palladium-Catalyzed C-H Functionalization : A bidentate directing group enables regioselective C5(sp³)-H arylation of this compound. Typical conditions involve Pd(OAc)₂ as a catalyst, aryl iodides as coupling partners, and Ag₂CO₃ as an oxidant in toluene at 110°C for 24 hours .

- Biocatalytic Amination : ω-Transaminases (ω-TA) catalyze the conversion of 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine using isopropylamine as an amine donor. Optimal conditions include pH 8.5, 40°C, and 168-hour reaction stability .

Table 1 : Comparative synthesis data

| Method | Yield/Conversion | Scale | Key Conditions | Reference |

|---|---|---|---|---|

| Palladium Catalysis | ~70-85% | Lab-scale | Pd(OAc)₂, Ag₂CO₃, 110°C | |

| ω-Transaminase (ATA-W12) | 85.84% (1 mL) | 50 mL scale | pH 8.5, 40°C, IPA donor |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity and piperidine ring substitution patterns. Key signals include tert-butyl protons (δ 1.4 ppm) and amine protons (δ 1.8-2.2 ppm) .

- Chiral HPLC : Essential for enantiopurity assessment in (S)-configured products. Use Chiralpak® columns with hexane/isopropanol mobile phases .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (C₁₀H₂₀N₂O₂) and detects impurities .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate chemical waste in labeled containers for professional disposal to prevent environmental contamination .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, flush with water for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of (S)-1-Boc-3-aminopiperidine using ω-transaminases?

- Methodological Answer :

- Enzyme Engineering : Screen mutant ω-TA libraries for enhanced activity and stereoselectivity. For example, ATA-W12 retains 100% activity at 40°C for 168 hours, enabling scalable reactions .

- Continuous Flow Systems : Immobilize ω-TA on amino-ethylenediamine-modified epoxide supports to improve catalyst reusability. Packed-bed reactors achieve >90% conversion at 50 mL scale .

- Amine Donor Selection : Isopropylamine (IPA) is ideal due to low cost and byproduct volatility. Monitor donor concentration to avoid substrate inhibition .

Q. What strategies address low conversion rates in palladium-catalyzed C-H functionalization of this compound?

- Methodological Answer :

- Directing Group Optimization : Replace monodentate groups with bidentate directors (e.g., 8-aminoquinoline) to stabilize transition states and improve regioselectivity .

- Catalyst Tuning : Test Pd(II)/Pd(0) systems with ligands (e.g., BrettPhos) to enhance oxidative addition efficiency. Silver additives (Ag₂CO₃) mitigate halide poisoning .

- Solvent Screening : Polar aprotic solvents (DMF, DMA) improve solubility of aryl iodide substrates, but toluene balances cost and reactivity .

Q. How do continuous flow systems improve scalability in this compound synthesis?

- Methodological Answer :

- Reduced Reaction Time : Flow reactors minimize diffusion limitations, enabling faster mass transfer. For example, ω-TA-mediated reactions achieve 85% conversion in 24 hours vs. 168 hours in batch .

- Catalyst Immobilization : Enzyme immobilization on epoxy resins allows reuse for >10 cycles without significant activity loss, reducing production costs .

- Process Monitoring : In-line IR spectroscopy tracks reaction progress and automates substrate feeding, ensuring consistent product quality .

Q. Data Contradiction Analysis

- Discrepancy in Palladium Catalysis Yields : Reported yields (70-85%) vary due to substrate electronic effects. Electron-deficient aryl iodides exhibit lower reactivity; pre-activation via microwave irradiation (100°C, 10 min) can improve outcomes .

- Biocatalytic vs. Chemical Synthesis : ω-TA methods outperform palladium catalysis in enantioselectivity (>99% ee) but require longer reaction times. Hybrid approaches (chemocatalytic Boc-deprotection followed by enzymatic resolution) may bridge this gap .

特性

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-48-7, 144243-24-3 | |

| Record name | 1-Boc-3-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。